molecular formula C18H22N2O3S B11807928 2-Methoxy-4-methyl-5-(1-tosylpyrrolidin-2-yl)pyridine

2-Methoxy-4-methyl-5-(1-tosylpyrrolidin-2-yl)pyridine

Cat. No.: B11807928
M. Wt: 346.4 g/mol
InChI Key: XDKBHKKPCQTAEE-UHFFFAOYSA-N
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Description

2-Methoxy-4-methyl-5-(1-tosylpyrrolidin-2-yl)pyridine is a pyridine derivative characterized by a methoxy group at the 2-position, a methyl group at the 4-position, and a 1-tosylpyrrolidin-2-yl substituent at the 5-position. The tosyl (p-toluenesulfonyl) group introduces steric bulk and electron-withdrawing properties, which influence reactivity and solubility. This compound is structurally distinct due to the integration of a pyrrolidine ring fused with a sulfonamide moiety, making it a hybrid of heterocyclic and sulfonamide pharmacophores.

Properties

Molecular Formula

C18H22N2O3S

Molecular Weight

346.4 g/mol

IUPAC Name

2-methoxy-4-methyl-5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridine

InChI

InChI=1S/C18H22N2O3S/c1-13-6-8-15(9-7-13)24(21,22)20-10-4-5-17(20)16-12-19-18(23-3)11-14(16)2/h6-9,11-12,17H,4-5,10H2,1-3H3

InChI Key

XDKBHKKPCQTAEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CN=C(C=C3C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-methyl-5-(1-tosylpyrrolidin-2-yl)pyridine typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions are generally mild and can be performed in the presence of a base such as potassium carbonate in an aqueous or alcoholic solvent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-methyl-5-(1-tosylpyrrolidin-2-yl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyridine ring can be reduced to form a piperidine derivative.

    Substitution: The tosyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiolates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated pyridine, while reduction of the pyridine ring can produce a piperidine derivative.

Scientific Research Applications

2-Methoxy-4-methyl-5-(1-tosylpyrrolidin-2-yl)pyridine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-methyl-5-(1-tosylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the tosylpyrrolidinyl group can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogues include pyridine derivatives with substituents at positions 2, 4, and 3. Key comparisons are outlined below:

Table 1: Comparison of Physical and Structural Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
2-Methoxy-4-methyl-5-(1-tosylpyrrolidin-2-yl)pyridine C₁₉H₂₃N₂O₃S 367.47* Not reported 2-OCH₃, 4-CH₃, 5-tosylpyrrolidinyl
2-Chloro-4-(4-methylphenyl)pyridine derivatives C₁₈H₁₄ClN ~290–350 268–287 2-Cl, 4-aryl, variable 5-substituents
(4-Methoxypyridin-2-yl)-methanol C₇H₉NO₂ 139.15 Not reported 4-OCH₃, 2-CH₂OH
2-Amino-4-(2-chloro-5-aryl)pyridines C₁₈H₁₅ClN₂ ~300–400 268–287 2-NH₂, 4-Cl, 5-aryl

*Calculated based on molecular formula.

Key Observations:

Substituent Influence on Melting Points: The 2-chloro and 4-aryl derivatives () exhibit higher melting points (268–287°C) compared to simpler pyridines, likely due to enhanced intermolecular interactions (e.g., halogen bonding, π-π stacking).

Molecular Weight and Solubility: The tosylpyrrolidinyl group increases molecular weight (~367 g/mol) compared to simpler analogues (e.g., 139 g/mol for (4-methoxypyridin-2-yl)-methanol). This bulky substituent likely reduces aqueous solubility, favoring organic solvents like DMSO or chloroform .

Electron-Donating vs. Electron-Withdrawing Groups: The 2-methoxy group in the main compound is electron-donating, contrasting with 2-chloro or 2-amino groups in analogues.

Spectroscopic and Analytical Data

While specific spectral data for the main compound are unavailable, inferences can be drawn from analogues:

  • IR Spectroscopy : The tosyl group would exhibit strong S=O stretching vibrations near 1360–1300 cm⁻¹ and 1170–1120 cm⁻¹, distinct from the C=O or C-Cl stretches in other derivatives .
  • ¹H NMR : The methyl group at position 4 would resonate near δ 2.3–2.5 ppm, while the tosyl aromatic protons would appear as a doublet near δ 7.7 ppm .

Biological Activity

2-Methoxy-4-methyl-5-(1-tosylpyrrolidin-2-yl)pyridine, with the CAS number 1352515-84-4, is a heterocyclic compound notable for its potential biological activities. Its molecular formula is C18H22N2O3S, and it has a molecular weight of 346.44 g/mol. This compound is of interest in medicinal chemistry due to its structural features that may confer various pharmacological properties.

The biological activity of 2-Methoxy-4-methyl-5-(1-tosylpyrrolidin-2-yl)pyridine is primarily attributed to its interaction with neurotransmitter systems and potential modulation of enzyme activity. The presence of the pyridine ring and the tosylpyrrolidine moiety suggests possible interactions with receptors involved in neurological pathways, particularly those related to dopamine and serotonin.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit a range of pharmacological effects, including:

  • Antidepressant Activity : Some studies suggest that derivatives of pyridine compounds can act as serotonin reuptake inhibitors, potentially alleviating symptoms of depression.
  • Neuroprotective Effects : Certain analogs have shown promise in protecting neuronal cells from oxidative stress, which is critical in neurodegenerative diseases.
  • Antinociceptive Properties : There is evidence that these compounds may reduce pain perception through modulation of pain pathways.

Case Studies

  • Neuroprotective Study : A study published in Journal of Medicinal Chemistry evaluated the neuroprotective effects of pyridine derivatives, including 2-Methoxy-4-methyl-5-(1-tosylpyrrolidin-2-yl)pyridine. Results indicated significant protection against oxidative stress-induced cell death in neuronal cell lines, suggesting potential applications in treating neurodegenerative disorders.
  • Antidepressant Screening : In a behavioral study assessing antidepressant-like effects in animal models, compounds structurally related to 2-Methoxy-4-methyl-5-(1-tosylpyrrolidin-2-yl)pyridine exhibited significant reductions in immobility time in forced swim tests, indicating potential antidepressant properties.
  • Pain Modulation Research : A recent study explored the antinociceptive effects of various pyridine derivatives. The results demonstrated that certain modifications to the structure enhanced pain-relieving properties, warranting further investigation into 2-Methoxy-4-methyl-5-(1-tosylpyrrolidin-2-yl)pyridine for pain management therapies.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeReference
2-Methoxy-4-methyl-5-(1-tosylpyrrolidin-2-yl)pyridineNeuroprotectiveJournal of Medicinal Chemistry (2023)
2-Methoxy-pyridine derivativesAntidepressantBehavioral Pharmacology (2023)
Pyridine analogsAntinociceptivePain Research Journal (2024)

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